4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride
Overview
Description
4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride is a useful research compound. Its molecular formula is C26H18Cl2N2O and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride hydrochloride is 444.0796186 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activities
Derivatives of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride hydrochloride have been synthesized and evaluated for their antibacterial properties. Specifically, the sulfamide derivative was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Analytical Chemistry Applications
The compound has been used as a labeling reagent in high-performance liquid chromatography (HPLC) for the detection and analysis of various substances. For instance, it has been employed in the sensitive determination of phenolic xenoestrogens, including bisphenol A, in plastic samples (Sun et al., 2001). Similarly, it has been utilized in the development of a sensitive HPLC method for determining bisphenol A in plasma samples (Watanabe et al., 2001).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of various novel compounds with potential applications in materials science and pharmacology. For example, new fluorescent polyimides were prepared using a diamine derived from 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride hydrochloride. These polyimides demonstrated properties such as solubility in polar aprotic solvents, suitable thermal stability, and chemiluminescence activity (Ghaemy & Nasab, 2010).
In another study, novel tetra substituted imidazoles were synthesized for exploring their potential applications. The compounds demonstrated significant non-linear optical properties, indicating potential applications in the field of photonics and optoelectronics (Ahmad et al., 2018).
Labeling Reagent for Analytical Studies
The compound has been used as a labeling reagent for the sensitive detection of substances such as bisphenol A migrated from polycarbonate baby bottles. The method involving this compound allowed for the detection of bisphenol A at sub-ppb levels (Sun et al., 2000).
Properties
IUPAC Name |
4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O.ClH/c27-25(30)19-11-13-20(14-12-19)26-28-22-16-15-21(17-7-3-1-4-8-17)23(24(22)29-26)18-9-5-2-6-10-18;/h1-16H,(H,28,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGLQMHNDAJJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC(=N3)C4=CC=C(C=C4)C(=O)Cl)C5=CC=CC=C5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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